3-Bromoadamantane-1-acetic acid: Structural Dynamics, Physicochemical Properties, and Synthetic Utility in Drug Discovery
3-Bromoadamantane-1-acetic acid: Structural Dynamics, Physicochemical Properties, and Synthetic Utility in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Structural Rationale
As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right molecular building blocks is paramount. 3-Bromoadamantane-1-acetic acid (CAS: 17768-34-2) is a highly versatile, bifunctional aliphatic scaffold. The adamantane core—a bulky, highly symmetrical tricyclic system—imparts exceptional lipophilicity, structural rigidity, and metabolic stability to target molecules.
The strategic placement of two functional groups dictates its utility:
-
The Acetic Acid Moiety (C1): Serves as a primary handle for esterification, amidation, and transition-metal-catalyzed cross-coupling.
-
The Bromine Atom (C3): Acts as a robust leaving group for nucleophilic substitution or as a handle for further functionalization, allowing for the construction of complex, multi-substituted adamantyl derivatives.
Understanding the interplay between this rigid steric bulk and its reactive nodes is critical for leveraging this compound in late-stage functionalization and active pharmaceutical ingredient (API) synthesis.
Physicochemical Properties & Solid-State Data
For formulation scientists and synthetic chemists, the physicochemical profile dictates handling, solubility, and downstream processing. The following table summarizes the core properties of 3-Bromoadamantane-1-acetic acid [1].
| Property | Value | Scientific Implication |
| CAS Number | 17768-34-2 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₂H₁₇BrO₂ | Indicates a high degree of saturation and halogenation. |
| Molecular Weight | 273.17 g/mol | Optimal for small-molecule drug design (Rule of 5 compliant). |
| Melting Point | 194–200 °C | High melting point indicates a highly ordered, stable crystal lattice. |
| Density (Predicted) | ~1.556 g/cm³ | High density driven by the heavy bromine atom and dense adamantane cage. |
| pKa (Predicted) | ~4.72 | Weak acid; exists predominantly in the ionized state at physiological pH. |
| Appearance | Solid | Requires appropriate solvent selection (e.g., THF, DMF) for liquid-phase reactions. |
Synthetic Utility: Direct Conversion to Alkyl Ketones
One of the most powerful applications of 3-Bromoadamantane-1-acetic acid is its use as an acyl donor in the synthesis of complex aliphatic ketones. Historically, converting carboxylic acids to ketones required harsh, two-electron organometallic reagents (like Grignard reagents) that suffered from poor functional group tolerance.
Recent advancements in metallaphotoredox catalysis have revolutionized this pathway. By employing a synergistic Iridium-photoredox and Nickel dual catalytic system, 3-Bromoadamantane-1-acetic acid can be directly converted into an alkyl ketone with an impressive 88% yield .
The Causality of the Method: Why choose this dual-catalytic approach over traditional peptide coupling reagents or acyl chloride formation?
-
Steric Tolerance: The adamantyl group is notoriously bulky. Traditional nucleophilic attacks at the carbonyl carbon are sterically hindered. The radical-mediated Ni-catalytic cycle bypasses this steric penalty via a highly reactive, open-shell alkyl radical intermediate.
-
Chemoselectivity: The mild conditions preserve the C3-Bromine atom, preventing unwanted elimination or cross-coupling at the tertiary carbon, thereby allowing the bromine to be utilized in subsequent synthetic steps.
Experimental Protocol: Photoredox/Ni Dual Catalytic Cross-Coupling
The following protocol details the direct conversion of 3-Bromoadamantane-1-acetic acid to an alkyl ketone using potassium alkyltrifluoroborates. This is a self-validating system : the success of the reaction is visually indicated by the solubility changes and color shifts of the photocatalyst during the irradiation phase.
Materials Required:
-
Substrate: 3-Bromoadamantane-1-acetic acid (1.0 equiv)
-
Radical Precursor: Potassium alkyltrifluoroborate (1.5 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol %)
-
Cross-Coupling Catalyst: NiCl₂·glyme (5.0 mol %) and dtbbpy ligand (5.0 mol %)
-
Activator: Dimethyl dicarbonate (DMDC) (1.5 equiv)
-
Base: 2,6-Lutidine (2.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane
Step-by-Step Methodology:
-
Catalyst and Reagent Charging: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromoadamantane-1-acetic acid, the potassium alkyltrifluoroborate, the Ir-photocatalyst, NiCl₂·glyme, and the dtbbpy ligand.
-
Atmospheric Control (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen is a potent triplet quencher. Failing to remove O2 will immediately deactivate the excited state of the Iridium photocatalyst ( ∗IrIII ), halting the single-electron transfer (SET) process.
-
Solvent and Activator Addition: Inject the degassed 1,4-dioxane, followed by 2,6-lutidine and DMDC via syringe. Causality: DMDC acts as an in situ activating agent, converting the stable carboxylic acid into a highly reactive mixed anhydride without generating harsh, corrosive byproducts like HCl (which occurs when forming acyl chlorides).
-
Photochemical Irradiation: Place the reaction vessel approximately 5 cm away from a 34W Blue LED lamp. Stir vigorously at room temperature for 24 hours. Use a cooling fan to maintain the ambient temperature. Self-Validation: The reaction mixture should transition from a pale green/yellow to a deep, homogenous colored solution as the active Ni(0) species is generated.
-
Workup and Purification: Quench the reaction with water, extract with ethyl acetate (3x), dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the target ketone.
Mechanistic Visualization
The diagram below illustrates the logical flow and synergistic relationship between the chemical activation step, the photoredox cycle, and the transition-metal cross-coupling cycle.
Fig 1. Synergistic Ir-photoredox and nickel catalytic workflow for acyl cross-coupling.
Solid-State Properties & Crystal Engineering
Beyond liquid-phase synthesis, the solid-state behavior of 3-Bromoadamantane-1-acetic acid is of significant interest to formulation scientists. In comprehensive crystallization screens aimed at expanding the supramolecular toolkit for higher-order molecular ionic cocrystals (ICCs), 3-Bromoadamantane-1-acetic acid was consistently reported to crystallize as an anhydrate .
Formulation Rationale: The inability of this molecule to form stable hydrates under standard screening conditions indicates that the packing efficiency of the pure anhydrate crystal lattice is highly favorable. The bulky adamantane cage and the heavy bromine atom create a dense, sterically locked lattice that excludes water molecules. For pharmaceutical development, this is a highly desirable trait, as it minimizes the risk of moisture-induced polymorphic transformations during long-term storage, ensuring the stability of the API.
Safety, Handling, and Storage Protocols
As with any halogenated organic acid, strict adherence to safety protocols is mandatory to ensure laboratory safety and maintain reagent integrity [1].
-
GHS Classification:
-
Signal Word: Warning (GHS07)
-
Hazard Statements: H319 (Causes serious eye irritation).
-
-
Precautionary Measures (P-Codes): P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): N95 dust mask (to prevent inhalation of fine crystalline dust), chemical-resistant gloves (nitrile), and tight-fitting safety goggles.
-
Storage Conditions: Store in a cool, dry, well-ventilated area. Keep the container tightly closed to prevent degradation. It is classified under Storage Class 11 (Combustible Solids).
References
-
Amani, J., & Molander, G. A. (2017). "Direct Conversion of Carboxylic Acids to Alkyl Ketones." Organic Letters, 19(13), 3612–3615. PMC5533621.[Link]
-
Elboshra, T., et al. (2021). "Expanding the Supramolecular Toolkit: Computed Molecular and Crystal Properties for Supporting the Crystal Engineering of Higher-Order Molecular Ionic Cocrystals." Crystal Growth & Design, 22(1), 312-323. DOI: 10.1021/acs.cgd.1c01107.[Link]
